molecular formula C9H9N3O3 B3058613 4-Amino-5-cyano-6-ethoxypicolinic acid CAS No. 904309-78-0

4-Amino-5-cyano-6-ethoxypicolinic acid

Cat. No.: B3058613
CAS No.: 904309-78-0
M. Wt: 207.19 g/mol
InChI Key: WDRMGFHPCHCAMT-UHFFFAOYSA-N
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Description

4-Amino-5-cyano-6-ethoxypicolinic acid is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol It is a derivative of picolinic acid, characterized by the presence of amino, cyano, and ethoxy functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-cyano-6-ethoxypicolinic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-5-cyano-6-ethoxypicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-cyano-6-ethoxypicolinic acid involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Uniqueness: 4-Amino-5-cyano-6-ethoxypicolinic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

4-amino-5-cyano-6-ethoxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-8-5(4-10)6(11)3-7(12-8)9(13)14/h3H,2H2,1H3,(H2,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRMGFHPCHCAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=N1)C(=O)O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474370
Record name 4-amino-5-cyano-6-ethoxypicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904309-78-0
Record name 4-amino-5-cyano-6-ethoxypicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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